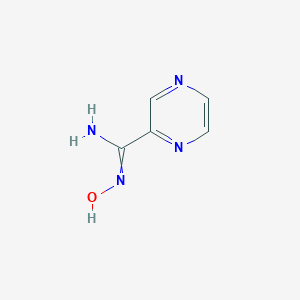

Pyrazine-2-amidoxime

説明

Contextualization within Amidoxime (B1450833) Chemistry

The defining functional group of N'-hydroxypyrazine-2-carboximidamide is the amidoxime moiety. Amidoximes are characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom. ug.edu.pl This arrangement makes them versatile building blocks in synthetic chemistry.

The synthesis of amidoximes is most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov In the case of N'-hydroxypyrazine-2-carboximidamide, this involves the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine. nih.gov

A key aspect of amidoxime chemistry is their ability to exist in different tautomeric forms, isomers, and rotamers. Computational studies using Density Functional Theory (DFT) have been employed to analyze the structural possibilities of pyrazine-2-amidoxime, providing insights into its most stable conformations. ug.edu.pl X-ray diffraction studies have revealed that in the crystalline state, N'-hydroxypyrazine-2-carboximidamide molecules can form not only dimers but also stable helical-like polymers through various intermolecular interactions, including hydrogen bonds. rsc.org

Overview of Pyrazine (B50134) Derivatives in Contemporary Medicinal Chemistry Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.net Pyrazine derivatives are found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.govresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov

The biological activity of pyrazine-containing compounds is often attributed to the unique electronic properties of the pyrazine ring and its ability to participate in various non-covalent interactions with biological targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for the binding of drugs to enzymes and receptors. ncn.gov.pl

The development of new pyrazine derivatives continues to be an active area of research. For instance, various amides of pyrazine-2-carboxylic acid have been synthesized and evaluated for their biological activities, including antimycobacterial and antifungal effects. nih.gov Furthermore, the coordination of pyrazine derivatives to metal ions is being explored as a strategy to develop new therapeutic agents with novel mechanisms of action. ncn.gov.plnih.gov The study of N'-hydroxypyrazine-2-carboximidamide and its derivatives contributes to this growing body of knowledge, offering insights into how the combination of the pyrazine core and the amidoxime functional group can be leveraged for the design of new bioactive molecules. nih.gov

Detailed Research Findings

Recent research has provided a comprehensive physicochemical profile of N'-hydroxypyrazine-2-carboximidamide (this compound), shedding light on its structural and behavioral characteristics.

Physicochemical Properties

Detailed analysis, including thermal decomposition studies, has been conducted to understand the stability and degradation pathways of the compound. rsc.org Electrochemical studies have elucidated the mechanisms of its anodic oxidation and cathodic reduction. rsc.org Furthermore, the complexometric properties of N'-hydroxypyrazine-2-carboximidamide with various d-block metal ions have been investigated, revealing its potential as a bidentate ligand. researchgate.net

The solubility and lipophilicity of N'-hydroxypyrazine-2-carboximidamide have also been a subject of investigation. Studies have explored its hydrophilic or lipophilic nature, which is a critical determinant of its pharmacokinetic properties and potential as a drug candidate. ug.edu.pl

| Property | Finding |

| Crystal Structure | Forms dimers and stable helical-like polymers in the crystalline state, stabilized by intermolecular hydrogen bonds. rsc.org |

| Thermal Stability | Thermal decomposition has been characterized using thermogravimetric analysis coupled with infrared spectroscopy (TG-IR). rsc.org |

| Electrochemical Behavior | Mechanisms of anodic oxidation and cathodic reduction have been proposed based on electrochemical studies. rsc.org |

| Complexation | Acts as a bidentate ligand, coordinating with metal ions. researchgate.net |

| Solubility/Lipophilicity | Studies have assessed its hydrophilic/lipophilic balance. ug.edu.pl |

Biological Activity

N'-hydroxypyrazine-2-carboximidamide has been evaluated for its antimicrobial properties. It has demonstrated inhibitory and killing activity against the fungal pathogen Candida albicans and certain Gram-positive bacteria. medchemexpress.com The minimum inhibitory concentration (MIC) and minimal bactericidal/fungicidal concentration (MBC/MFC) have been determined against a panel of microorganisms. rsc.org

In a study focusing on pyrazine derivatives with an amidoxime moiety, N'-hydroxypyrazine-2-carboximidamide and its O-methyl derivative were synthesized and tested for their tuberculostatic activity. The compounds exhibited MIC values in the range of 25-100 µg/mL. nih.gov Some of the synthesized derivatives also showed activity against anaerobic and aerobic bacteria. nih.gov

| Activity | Details |

| Antifungal | Shows killing and inhibiting properties against Candida albicans. medchemexpress.com |

| Antibacterial | Active against Gram-positive bacteria. medchemexpress.com Derivatives have shown activity against anaerobic and aerobic bacteria. nih.gov |

| Tuberculostatic | Exhibited MIC values between 25-100 µg/mL. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJCRJEMIFNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-05-3 | |

| Record name | 51285-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and intermolecular interactions.

The way individual molecules of N'-hydroxypyrazine-2-carboximidamide pack together in a solid state is dictated by intermolecular forces. X-ray diffraction studies have shown that the molecule features a variety of hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the hydroxyl oxygen and the nitrogen atoms of the pyrazine (B50134) ring and imino group). rsc.org These interactions lead to the formation of complex supramolecular structures. It has been observed that the compound can form dimers and even stable helical-like polymers, which are stabilized by the network of intermolecular hydrogen bonds between adjacent molecules. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

While detailed spectral data with specific chemical shift assignments for N'-hydroxypyrazine-2-carboximidamide are not extensively published in peer-reviewed literature, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com

Based on its molecular structure, the following signals would be anticipated:

¹H NMR: The spectrum would be expected to show distinct signals for the three non-equivalent protons on the pyrazine ring. Additionally, separate resonances would appear for the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The exact position of the -NH₂ and -OH signals can vary depending on the solvent and concentration.

¹³C NMR: The spectrum would display signals corresponding to the four unique carbon atoms of the pyrazine ring and the single carbon atom of the carboximidamide functional group (C=N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For N'-hydroxypyrazine-2-carboximidamide, characteristic absorption bands would confirm the presence of its key functional groups.

| Functional Group | Bond | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3100-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Imine | C=N stretch | 1640-1690 |

| Aromatic Ring | C=C / C=N stretch | 1400-1600 |

| Hydroxy-imine | N-O stretch | 930-965 |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and elemental composition.

A certificate of analysis for N'-hydroxypyrazine-2-carboximidamide confirms that the mass spectrum is consistent with its structure. medchemexpress.com The compound has a molecular formula of C₅H₆N₄O and a molecular weight of approximately 138.13 g/mol . medchemexpress.comcaymanchem.com Predicted mass spectrometry data further supports its identification.

| Adduct | Mass-to-Charge Ratio (m/z) | Source |

|---|---|---|

| [M+H]⁺ | 139.06143 | Predicted Data |

| [M+Na]⁺ | 161.04337 | Predicted Data |

| [M-H]⁻ | 137.04687 | Predicted Data |

| [M]⁺ | 138.05360 | Predicted Data |

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| N'-hydroxypyrazine-2-carboximidamide | Pyrazine-2-amidoxime; PAOX; N-hydroxy-2-pyrazinecarboximidamide |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semnan.ac.ir It is frequently employed to calculate the geometric, electronic, and spectroscopic properties of pyrazine (B50134) derivatives. mostwiedzy.plmdpi.comrsc.org DFT methods, such as those incorporating the B3LYP hybrid functional, are effective for these analyses. mostwiedzy.plrsc.org

Analysis of Electronic Structure and Molecular Orbitals

The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions. DFT calculations are used to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For pyrazine derivatives, DFT is used to analyze charge distribution, molecular electrostatic potential (MEP), and the nature of frontier molecular orbitals (HOMO and LUMO). rsc.org These calculations help identify the electron-rich and electron-poor regions of N'-hydroxypyrazine-2-carboximidamide, predicting sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the molecule. mdpi.comnih.gov

Table 1: Illustrative Electronic Properties from DFT Calculation

| Parameter | Description | Hypothetical Value for N'-hydroxypyrazine-2-carboximidamide |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |

Note: These values are illustrative and represent typical data obtained from DFT calculations.

Conformational Analysis and Energetic Profiles

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity. Computational methods can identify stable conformers and the energy barriers between them. cwu.edu For molecules with rotatable bonds, like the C-C bond between the pyrazine ring and the carboximidamide group and the C=N-OH group in N'-hydroxypyrazine-2-carboximidamide, multiple conformations can exist.

Computational techniques can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles to map out the energetic landscape. mdpi.com This analysis reveals the lowest energy (most stable) conformations and the transition states connecting them. cwu.edumdpi.com For similar structures, studies have shown that molecules can adopt distinct conformations, such as folded or extended forms, with energy differences that can be quantified by DFT calculations. mdpi.com The planarity between the pyrazine ring and the carboximidamide side chain is also a key aspect to be evaluated.

Evaluation of Aromaticity Indices

The pyrazine ring in N'-hydroxypyrazine-2-carboximidamide is an aromatic system. Aromaticity is a key chemical concept linked to cyclic delocalization of π-electrons, which imparts significant stability. rsc.org Several computational indices are used to quantify the degree of aromaticity. mdpi.com

Commonly calculated aromaticity indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. mdpi.com Negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates bond length equalization in the ring. Values closer to 1 indicate higher aromaticity.

Para-Delocalization Index (PDI): An electronic index based on electron sharing between para-positioned atoms in a six-membered ring. mdpi.com

Fluctuation Index (FLU): Measures the electron delocalization fluctuation between adjacent atoms in a ring. mdpi.com

These indices can be calculated using DFT and provide a quantitative measure of the aromatic character of the pyrazine ring, which can be influenced by substituents. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a molecule like N'-hydroxypyrazine-2-carboximidamide might behave in a biological system.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the 3D structure of N'-hydroxypyrazine-2-carboximidamide into the active site of a target protein and using a scoring function to estimate the binding energy. researchgate.net The results predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.govacs.orgresearchgate.net Pyrazine-based compounds are known to engage in various interactions, with the pyrazine nitrogen atoms often acting as hydrogen bond acceptors. nih.govacs.org

Table 2: Illustrative Results from a Molecular Docking Study

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. |

| Hydrogen Bonds | Key directional interactions with specific amino acid residues (e.g., with Asp, Gly, Ser). |

| Hydrophobic Interactions | Interactions with nonpolar residues (e.g., with Val, Leu, Phe). |

| π-π Stacking | Interactions involving the aromatic pyrazine ring with aromatic residues (e.g., Phe, Tyr, Trp). |

Note: This table describes the typical outputs of a molecular docking simulation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design strategy, especially when the 3D structure of the target protein is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

For N'-hydroxypyrazine-2-carboximidamide, a pharmacophore model would be constructed by identifying its key chemical features, such as:

Hydrogen Bond Acceptors (HBA): The pyrazine nitrogens and the oxygen atom.

Hydrogen Bond Donors (HBD): The hydroxyl and amine hydrogens.

Aromatic Ring (AR): The pyrazine ring itself.

Once developed, this pharmacophore model can be used as a 3D query to perform a virtual screening of large chemical databases. nih.gov This process filters for other molecules that match the pharmacophore's spatial arrangement of features, allowing for the rapid identification of new compounds with a high probability of being active at the same biological target. nih.govnih.gov

Analysis of Energy Frameworks in Crystalline States

The analysis of energy frameworks in a crystalline state is a computational method used to understand the nature and magnitude of intermolecular forces that govern the packing of molecules in a crystal lattice. This analysis quantifies the interaction energies between a central molecule and its neighbors, typically separating them into electrostatic, dispersion, and other components.

For pyrazine-based compounds, crystal packing is often dictated by a combination of hydrogen bonds and π–π stacking interactions. For instance, studies on pyrazine-2,5-dicarboxamides show that molecules are linked by N—H⋯N and C—H⋯O hydrogen bonds to form three-dimensional supramolecular structures. researchgate.net In other complex pyrazine derivatives, such as certain hexathiapyrazinophanes, intermolecular interactions can be dominated by dispersion forces. nih.gov

A specific energy framework analysis for N'-hydroxypyrazine-2-carboximidamide is not available in the reviewed literature. However, based on its structure featuring hydrogen bond donors (-OH, -NH₂) and acceptors (pyrazine nitrogens, oxygen), a theoretical analysis would likely reveal a complex network of strong hydrogen bonds, contributing significantly to the stability of its crystalline form.

In Silico Prediction of Biological Interactions and Putative Target Binding

In silico methods, particularly molecular docking, are pivotal in modern drug discovery for predicting how a small molecule might interact with a biological target, typically a protein or enzyme. nih.gov These predictions can guide further experimental work by identifying promising candidates and elucidating potential mechanisms of action.

Computational Prediction of Enzyme Inhibition Mechanisms

Computational studies can effectively predict the potential of a compound to act as an enzyme inhibitor. This process involves docking the molecule into the active site of a target enzyme to calculate its binding affinity and analyze its binding mode. Molecular docking studies on various pyrazine carboxamide derivatives have been performed to explore their inhibitory potential against a range of enzymes.

For example, different pyrazine-2-carboxylic acid derivatives have been docked against the Mycobacterium tuberculosis InhA protein, with results showing that binding affinity could be correlated with potential antimycobacterial activity. researchgate.net In such studies, the analysis focuses on key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site. researchgate.netresearchgate.net Similarly, other pyrazine derivatives have been computationally evaluated as potential inhibitors of enzymes like carbonic anhydrase and histone deacetylases (HDACs), demonstrating the versatility of the pyrazine scaffold in inhibitor design. nih.govsemanticscholar.org

While no specific computational studies predicting the enzyme inhibition mechanisms for N'-hydroxypyrazine-2-carboximidamide have been identified, the general methodology would follow the pattern illustrated in the table below. This representative table shows the type of data generated from a molecular docking study against hypothetical enzyme targets.

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Inhibition Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Competitive |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 | Competitive |

| Tyrosine Kinase (Generic) | -9.1 | Glu621, Asp810, Met790 | ATP-Competitive |

This table is for illustrative purposes only and shows the type of data generated in computational enzyme inhibition studies. The values and targets are not based on actual results for N'-hydroxypyrazine-2-carboximidamide.

Predictive Studies on Interactions with DNA Damage Response Kinases

The DNA damage response (DDR) system is a network of pathways that detects, signals, and repairs DNA lesions. Key components of this system are serine/threonine kinases such as DNA-dependent protein kinase (DNA-PK) and CHK2, which are crucial for maintaining genomic stability. nih.govnih.gov The inhibition of these kinases is a validated strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents like radiation. nih.govnih.gov

In silico screening campaigns are often employed to identify novel small molecules that could potentially bind to and inhibit DDR kinases. These computational studies assess how a compound fits into the ATP-binding pocket of the kinase and predict its binding affinity. However, a review of the scientific literature did not yield any predictive studies specifically investigating the interaction between N'-hydroxypyrazine-2-carboximidamide and DNA damage response kinases. Therefore, its potential to modulate this critical cellular pathway remains unexplored from a computational standpoint.

Structure Activity Relationships Sar and Strategic Structural Modifications

Influence of Pyrazine (B50134) Ring Substituents on Biological Efficacy

The pyrazine ring is a core scaffold in many biologically active compounds, and its substitution pattern significantly modulates the molecule's physicochemical properties and biological activity. tandfonline.comnih.gov Research on various pyrazine-2-carboxamide analogs has demonstrated that the nature, position, and size of substituents on the pyrazine ring can profoundly impact efficacy, particularly in antimicrobial applications. mdpi.comnih.gov

Studies on a series of substituted pyrazine-2-carboxylic acid amides have shown a strong correlation between the substituents on the pyrazine core and their antimycobacterial and antifungal activities. nih.govresearchgate.net For instance, the introduction of a chlorine atom and a tert-butyl group at the C-6 and C-5 positions, respectively, has been a common strategy to enhance lipophilicity and, consequently, biological activity. nih.govresearchgate.net

One study investigated a series of amides derived from substituted pyrazine-2-carboxylic acids and found that the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity (72% inhibition against Mycobacterium tuberculosis) and also possessed the highest lipophilicity (log P = 6.85). nih.govresearchgate.net This suggests that bulky, lipophilic, and electron-withdrawing groups can be favorable for this specific activity. In contrast, other analogs with different substitutions showed only moderate or poor activity. nih.govresearchgate.net

The influence of these substituents is often tied to the molecule's ability to penetrate cell membranes and interact with its target. Lipophilicity is a key parameter, with a quasi-parabolic relationship often observed between log P and biological activity, where an optimal lipophilicity value exists for maximum efficacy. researchgate.net

| Compound Reference | R1 Substituent (Position 5) | R2 Substituent (Position 6) | Amide Moiety | % Inhibition of M. tuberculosis | Calculated log P |

|---|---|---|---|---|---|

| 2o | tert-Butyl | Chloro | N-(3,5-bis(trifluoromethyl)phenyl) | 72% | 6.85 |

| 2l | tert-Butyl | H | N-(3,5-bis(trifluoromethyl)phenyl) | 31% | 5.89 |

| 2k | tert-Butyl | H | N-(3-bromophenyl) | 22% | 4.01 |

| 2f | tert-Butyl | Chloro | N-(3-methylphenyl) | 21% | 4.75 |

| 2d | H | Chloro | N-(3-methylphenyl) | 20% | 3.79 |

Significance of the N'-Hydroxyamidino Moiety in Ligand-Receptor Binding

The N'-hydroxyamidino group, also known as an amidoxime (B1450833), is a critical pharmacophore in N'-hydroxypyrazine-2-carboximidamide. This functional group is not merely a structural component but plays a significant role in the molecule's biological profile, often acting as a prodrug moiety or a metal-chelating group. rsc.orgnih.govresearchgate.net

Amidoximes are known to undergo enzymatic transformation in vivo. nih.govresearchgate.net They can be reduced to the corresponding amidines, which may be the actual active species, or they can be oxidized by enzymes such as cytochrome P450 to release nitric oxide (NO). nih.gov NO is a key signaling molecule involved in numerous physiological processes. Therefore, the N'-hydroxyamidino group can impart biological activity through its metabolites.

Furthermore, the amidoxime moiety possesses metal-chelating properties. The nitrogen and oxygen atoms can coordinate with metal ions, which is a crucial interaction for the inhibition of metalloenzymes. rsc.org For example, a ruthenium(III) complex with pyrazine-2-amidoxime has been synthesized and studied, demonstrating the coordinating capability of this functional group. rsc.org This chelation can be a key aspect of its mechanism of action, allowing it to bind to the active site of a target metalloenzyme and disrupt its function. The ability to form hydrogen bonds and coordinate with metal ions makes the N'-hydroxyamidino group a versatile feature for establishing strong ligand-receptor interactions. nih.gov

Rational Design of Modifications to the Carboximidamide Side Chain

The rational design of modifications to the carboximidamide side chain is a key strategy for optimizing the pharmacological profile of N'-hydroxypyrazine-2-carboximidamide. biomedres.usbiomedres.us Molecular modification aims to improve properties such as potency, selectivity, and metabolic stability by altering the structure of the lead compound. biomedres.usbiomedres.usresearchgate.net

Potential modifications to the N'-hydroxyamidino side chain include:

O-Alkylation or O-Acylation: Replacing the hydrogen of the hydroxyl group with alkyl or acyl groups would create O-substituted amidoximes. This modification would block the release of nitric oxide and prevent the moiety from acting as a metal chelator in the same way. However, it could improve membrane permeability and alter the molecule's pharmacokinetic profile, potentially creating a new class of analogs with a different mechanism of action.

N-Substitution: The primary amine of the amidine group can be substituted with one or two alkyl or aryl groups. This would alter the hydrogen-bonding capacity and basicity of the group, which could fine-tune its interaction with a biological target.

Conformational Restriction: Incorporating the side chain into a heterocyclic ring system, such as an oxadiazole, is another design strategy. This reduces the conformational flexibility of the side chain, which can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a receptor.

These modifications are designed based on a deep understanding of the target's binding site and the desired physicochemical properties. The goal is to introduce changes that lead to more favorable interactions with the target or improve the drug-like properties of the molecule. nih.gov

Application of Bioisosteric Replacements in Lead Optimization

Bioisosteres are categorized as classical or non-classical. Classical bioisosteres are atoms or groups that have the same number of valence electrons and similar steric arrangements. Non-classical bioisosteres are structurally distinct but elicit a similar biological response by mimicking the key electronic, steric, or hydrogen-bonding features of the original group. drughunter.com

In the context of N'-hydroxypyrazine-2-carboximidamide, several bioisosteric replacements could be envisioned to optimize its properties:

Amide and Carboximidamide Bioisosteres: The entire carboximidamide group is structurally related to an amide. Amide bonds are often susceptible to metabolic cleavage by proteases. cambridgemedchemconsulting.com Replacing the N'-hydroxycarboximidamide moiety with a more stable bioisostere, such as a 1,2,4-oxadiazole or a 1,2,3-triazole, could significantly improve metabolic stability and oral bioavailability. nih.govcambridgemedchemconsulting.com These five-membered heterocyclic rings can mimic the hydrogen bonding and dipole moment of the original group while being resistant to hydrolysis. drughunter.compressbooks.pub

Carboxylic Acid Bioisosteres: The N'-hydroxyamidino group has acidic properties and is sometimes considered a bioisostere of a carboxylic acid. Therefore, other well-known carboxylic acid bioisosteres could be explored. The tetrazole ring, for example, is a widely used non-classical bioisostere for carboxylic acids that often improves metabolic stability and cell permeability due to its increased lipophilicity compared to a carboxylate. pressbooks.pub

The application of these bioisosteric strategies allows medicinal chemists to systematically address liabilities in a lead compound, such as poor metabolic stability or off-target toxicity, thereby accelerating the development of a viable drug candidate. spirochem.comdrughunter.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|---|

| N'-Hydroxycarboximidamide | 1,2,4-Oxadiazole | Mimics the geometry and hydrogen bonding pattern of the amide-like structure. | Increased metabolic stability, improved pharmacokinetics. nih.gov |

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation; maintains key interaction points. cambridgemedchemconsulting.com | Enhanced metabolic stability, synthetic accessibility ("click chemistry"). | |

| Tetrazole | Acts as a non-classical bioisostere for an acidic group. pressbooks.pub | Improved lipophilicity and oral absorption compared to a carboxylic acid. pressbooks.pub |

Biological and Pharmacological Research: in Vitro and Preclinical Investigations

Antimicrobial Activity Studies

The antimicrobial properties of N'-hydroxypyrazine-2-carboximidamide and its derivatives have been a significant area of scientific inquiry. Researchers have explored its efficacy against a range of microbial pathogens, including bacteria and fungi.

Derivatives of pyrazine-2-carboxamide have demonstrated notable antibacterial activity. nih.gov For instance, a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were synthesized and evaluated for their effectiveness against four mycobacterial strains. nih.gov Among these, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most potent against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg·mL-1. nih.gov Furthermore, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The potential mechanism of action for some of these derivatives is believed to involve the inhibition of enoyl-ACP-reductase of Mycobacterium tuberculosis. nih.gov

In another study, forty-two novel 5-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized and tested against several mycobacterial strains, including Mycobacterium tuberculosis H37Ra. researchgate.net This continuous research on derivatives of the first-line antitubercular drug, pyrazinamide (B1679903), highlights the ongoing effort to develop new compounds to combat the rise of drug-resistant Mycobacterium tuberculosis. researchgate.net Hydroxamic acid derivatives, a related class of compounds, have also shown antimycobacterial activities, with some inhibiting the growth of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum in biofilm conditions. mdpi.com

Antibacterial Efficacy of N'-hydroxypyrazine-2-carboximidamide Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 (μM) | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 (μM) | nih.gov |

The investigation into pyrazine (B50134) derivatives has also extended to their potential as antifungal agents. While direct studies on N'-hydroxypyrazine-2-carboximidamide's antifungal properties are limited in the provided context, related compounds have shown promise. For example, functionally substituted pyridine (B92270) carbohydrazides have demonstrated potent antifungal effects against multidrug-resistant strains of Candida spp. nih.gov One particular compound in this series exhibited a minimum inhibitory concentration (MIC) range of 16–24 µg/mL against four MDR strains of Candida, which was comparable or superior to the broad-spectrum antifungal drug fluconazole. nih.gov Additionally, hydrazine-based compounds have shown fungicidal activity against Candida albicans, including drug-resistant clinical isolates. nih.gov These findings suggest that the broader class of compounds to which N'-hydroxypyrazine-2-carboximidamide belongs warrants further investigation for antifungal applications.

Pyrazinamide, a structural analog of N'-hydroxypyrazine-2-carboximidamide, is a cornerstone of tuberculosis treatment, known for its potent sterilizing activity against Mycobacterium tuberculosis. nih.gov It is particularly effective against semi-dormant bacilli in acidic environments. nih.gov The efficacy of pyrazinamide is concentration-dependent, and it works synergistically with other anti-tuberculosis drugs. nih.gov Research continues to explore optimizing pyrazinamide dosage and its role in shortening treatment durations. nih.gov The development of new pyrazinamide derivatives is an active area of research aimed at overcoming drug resistance. researchgate.net

Antiviral Activity Research

N'-hydroxypyrazine-2-carboximidamide has emerged as a significant candidate in antiviral research, demonstrating a broad spectrum of activity against various RNA viruses. Its mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govtcichemicals.com

A pyrazine derivative, T-705 (Favipiravir), which is structurally related to N'-hydroxypyrazine-2-carboximidamide, has shown potent inhibitory activity against a wide range of RNA viruses. nih.govnih.gov

Influenza Virus: T-705 is orally active against influenza A, B, and C viruses, with 50% effective concentrations (EC50) ranging from 0.013 to 0.48 μg/mL. nih.gov It has a high selectivity index, indicating low cytotoxicity in various cell lines. nih.gov

West Nile Virus (WNV): Oral administration of T-705 has been shown to be protective in rodent models of lethal West Nile virus infection. nih.govnih.gov Treatment improved survival rates and reduced viral protein expression and RNA in the brains of infected mice and hamsters. nih.govnih.gov

Zika Virus (ZIKV): Research has identified host factors that are involved in the life cycle of the Zika virus. nih.govnih.gov While direct inhibition by N'-hydroxypyrazine-2-carboximidamide is not detailed, the exploration of host-targeted antivirals is a promising strategy against ZIKV. nih.gov

Foot-and-Mouth Disease Virus (FMDV): FMDV is a highly contagious virus affecting livestock. wikipedia.org Antiviral compounds that target the viral 3D polymerase, an RNA-dependent RNA polymerase, have been investigated. usda.gov One such inhibitor, 5D9, has been shown to effectively limit the replication of FMDV in cell cultures without the rapid development of resistance. usda.gov Another related compound, T-1105, a derivative of T-705, has also shown promise against FMDV. nih.gov

Broad-Spectrum Antiviral Activity of T-705 (Favipiravir)

| Virus | Activity | Model | Reference |

|---|---|---|---|

| Influenza A, B, C | EC50: 0.013-0.48 μg/mL | Cell Culture | nih.gov |

| West Nile Virus | Protective | Rodents | nih.govnih.gov |

| Foot-and-Mouth Disease Virus | Inhibitory (T-1105 derivative) | Cell Culture | nih.gov |

The primary mechanism of antiviral action for N'-hydroxypyrazine-2-carboximidamide and its analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). tcichemicals.comnih.gov This enzyme is essential for the replication and transcription of the genomes of RNA viruses. nih.gov

After administration, a compound like T-705 is converted by host enzymes into its active triphosphate form. pharmacompass.com This active form then selectively inhibits the viral RdRp. pharmacompass.com The incorporation of the analog into the nascent viral RNA chain can lead to the termination of RNA synthesis, thereby preventing viral replication. mdpi.com This mechanism of action, targeting a key viral enzyme, makes these compounds potent and broad-spectrum antiviral agents. tcichemicals.comnih.gov The inhibition of RdRp has been identified as a key strategy in the development of treatments for various RNA viruses, including coronaviruses. nih.gov

Enzyme Inhibition and Receptor Modulation StudiesNo scientific literature was found to support the activity of N'-hydroxypyrazine-2-carboximidamide in the following areas:

ATR Protein Kinase Inhibitionnih.govresearchgate.netmdpi.comembopress.orgmdpi.com

Due to the absence of specific data for N'-hydroxypyrazine-2-carboximidamide across all requested research areas, the creation of a scientifically accurate article with the required detailed findings and data tables is not feasible.

Nuclear Factor-kappaB (NF-κB) Activation Inhibition

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. uni.lu Its dysregulation is implicated in numerous chronic diseases, making it a prime target for therapeutic intervention. uni.luresearchgate.net The inhibitory potential of various compounds on NF-κB activation is a key area of preclinical research.

Research on pyrazine-containing hybrids has demonstrated notable inhibitory effects on the NF-κB pathway. For instance, certain derivatives have been shown to suppress the activation of NF-κB, which in turn can modulate the expression of downstream inflammatory mediators. nih.gov One study highlighted a complex containing a pyrazine moiety that effectively inhibited NF-κB translocation and the secretion of tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine. nih.gov This inhibition of the NF-κB/AP-1 activity points to the anti-inflammatory potential of such compounds. nih.gov

The mechanism of NF-κB inhibition by small molecules can occur at various stages of the signaling cascade, including the prevention of the degradation of the inhibitor of NF-κB (IκB) and the subsequent nuclear translocation of the active NF-κB subunits. nih.gov

Illustrative Data on NF-κB Pathway Inhibition by a Pyrazine-Containing Compound

| Compound Class | Target Pathway | Observed Effect | Reference Cell Line |

| Pyrazine-metal complex | NF-κB/AP-1 | Inhibition of NF-κB translocation and TNF-α secretion | Not specified in the provided text |

In Vitro Studies on Cellular Permeability and Transport Mechanisms

The ability of a compound to permeate cellular membranes is a crucial determinant of its potential bioavailability and therapeutic efficacy. In vitro models, such as the Caco-2 cell permeability assay, are standard tools for assessing the intestinal absorption of drug candidates.

Investigations into pyrazine-containing derivatives have provided insights into their permeability characteristics. For example, a derivative of C-2 indole (B1671886) substituents incorporating a pyrazine ring demonstrated good permeability in Caco-2 cell assays. nih.gov This suggests that the pyrazine scaffold can be compatible with favorable transport across cellular barriers.

The assessment of cellular permeability is often conducted using models that mimic biological barriers, such as the endothelial lining of blood vessels. doaj.orgbldpharm.com These assays measure the passage of a compound across a cell monolayer, providing data on its potential to move from the bloodstream into tissues. doaj.org

Illustrative Data on In Vitro Permeability of a Pyrazine Derivative

| Compound | Assay Model | Permeability Classification | Key Finding |

| Pyrazine-substituted C-2 indole derivative | Caco-2 cells | Good | The compound exhibited favorable permeability, suggesting good potential for oral absorption. |

It is imperative to reiterate that the data presented above are for pyrazine derivatives and not for N'-hydroxypyrazine-2-carboximidamide itself. Further specific studies are required to elucidate the precise biological and pharmacological profile of N'-hydroxypyrazine-2-carboximidamide.

Future Directions in N Hydroxypyrazine 2 Carboximidamide Research

Exploration of Novel Synthetic Pathways and Compound Library Generation

A crucial future direction for N'-hydroxypyrazine-2-carboximidamide research lies in the development of novel, efficient, and sustainable synthetic methodologies. While classical methods for pyrazine (B50134) synthesis exist, contemporary research is focused on greener and more versatile approaches. For instance, manganese-catalyzed acceptorless dehydrogenative coupling routes have been successfully employed for the synthesis of various pyrazine derivatives, offering an atom-economical and environmentally benign alternative to traditional methods nih.gov. Such strategies could be adapted for the synthesis of N'-hydroxypyrazine-2-carboximidamide and its analogues.

Furthermore, the creation of a diverse compound library based on the N'-hydroxypyrazine-2-carboximidamide scaffold is a critical step in exploring its structure-activity relationships (SAR). This can be achieved through various modern synthetic techniques, including combinatorial chemistry and diversity-oriented synthesis. The synthesis of pyrazine derivatives with amidoxime (B1450833) moieties has been reported, providing a basis for generating a library of related compounds with potential antibacterial activity nih.gov. By systematically modifying the substituents on the pyrazine ring and the carboximidamide group, a wide range of analogues can be generated for biological screening.

Table 1: Potential Synthetic Strategies for N'-hydroxypyrazine-2-carboximidamide Analogue Library Generation

| Synthetic Approach | Description | Potential Advantages |

| Dehydrogenative Coupling | Catalytic coupling of amino alcohols or diols with diamines. | Atom-economical, environmentally friendly, use of earth-abundant metal catalysts. nih.gov |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Rapid synthesis, improved yields, and cleaner reactions. nih.gov |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to create complex molecules. | High efficiency, molecular diversity, and reduced purification steps. |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyrazine ring. | Access to novel substitution patterns and rapid diversification of lead compounds. mdpi.com |

Advanced Computational Design and Optimization of Analogues

In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of N'-hydroxypyrazine-2-carboximidamide analogues. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking have been successfully applied to other pyrazine derivatives to identify key structural features for biological activity and to predict binding interactions with therapeutic targets japsonline.combibliomed.orgjapsonline.comresearchgate.net.

For instance, computational screening of compound databases, guided by a pharmacophore model derived from N'-hydroxypyrazine-2-carboximidamide, could identify novel analogues with potentially enhanced activity rsc.org. Molecular docking studies can then be used to predict the binding modes of these virtual hits within the active sites of various enzymes or receptors, prioritizing the most promising candidates for synthesis and biological evaluation nih.govnih.gov. This iterative cycle of computational design, synthesis, and testing can significantly streamline the drug discovery process.

Table 2: Computational Tools in N'-hydroxypyrazine-2-carboximidamide Analogue Design

| Computational Method | Application | Expected Outcome |

| 3D-QSAR | Correlating the 3D structural properties of molecules with their biological activity. | Identification of key pharmacophoric features and prediction of the activity of new analogues. bibliomed.org |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein. | Elucidation of binding modes and prioritization of compounds for synthesis. japsonline.comnih.gov |

| Virtual Screening | Computationally searching large libraries of compounds for potential hits against a biological target. | Rapid identification of novel and diverse chemical scaffolds with desired activity. japsonline.comjapsonline.comresearchgate.net |

| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties. | Early assessment of the drug-like properties of designed analogues. nih.gov |

Identification of Undiscovered Biological Targets and Mechanisms of Action

The pyrazine scaffold is present in a wide range of biologically active molecules, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties tandfonline.comresearchgate.netresearchgate.netresearchgate.net. This suggests that N'-hydroxypyrazine-2-carboximidamide and its derivatives may interact with a variety of biological targets. A key future research direction will be to systematically screen this compound class against a broad panel of assays to uncover novel therapeutic applications.

Target fishing methodologies, including shape-based similarity screening, pharmacophore mapping, and inverse docking, can be employed to identify potential protein targets for N'-hydroxypyrazine-2-carboximidamide nih.gov. For example, pyrazine derivatives have been identified as inhibitors of kinases such as PIM-1 and TrkA, as well as enzymes like pantothenate synthetase in Mycobacterium tuberculosis japsonline.comrsc.orgnih.gov. Investigating the activity of N'-hydroxypyrazine-2-carboximidamide against these and other targets could reveal new mechanisms of action and therapeutic opportunities.

Development of Multi-Targeting Ligands and Polypharmacology Approaches

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyrazine scaffold, with its ability to interact with multiple biological targets, is well-suited for the development of multi-targeting ligands nih.gov. Future research could focus on designing N'-hydroxypyrazine-2-carboximidamide analogues that simultaneously modulate the activity of two or more disease-relevant targets.

For instance, pyrazine-based compounds have been developed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression nih.gov. By rationally designing modifications to the N'-hydroxypyrazine-2-carboximidamide structure, it may be possible to create analogues with tailored polypharmacological profiles, offering the potential for enhanced efficacy and reduced drug resistance.

Integration with Emerging Technologies in Early-Stage Drug Discovery

The integration of N'-hydroxypyrazine-2-carboximidamide research with emerging technologies will be crucial for accelerating its path from discovery to potential clinical application. High-throughput screening (HTS) of large compound libraries, including derivatives of N'-hydroxypyrazine-2-carboximidamide, can rapidly identify initial hits against a wide range of biological targets.

Furthermore, novel technologies in materials science could find applications for pyrazine derivatives. For example, pyrazines are being explored for their use in conductive polymers and metal-organic frameworks (MOFs) pipzine-chem.com. While seemingly distant from drug discovery, these applications highlight the versatile chemistry of the pyrazine ring and could inspire novel approaches to drug delivery or diagnostic tools. The use of enabling technologies such as flow chemistry and biocatalysis can also contribute to more efficient and scalable synthesis of N'-hydroxypyrazine-2-carboximidamide and its analogues pharmablock.com.

Q & A

Q. What are the common synthetic routes for N'-hydroxypyrazine-2-carboximidamide, and how do reaction conditions influence yield?

N'-Hydroxypyrazine-2-carboximidamide is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A key method involves reacting pyrazine derivatives with hydroxylamine or hydroxylamine derivatives in solvents like ethanol or DMF, often catalyzed by transition metals (e.g., Cu(I)) under reflux . Yield optimization requires precise control of temperature (60–100°C), stoichiometric ratios (e.g., 1:1.2 for pyrazine:hydroxylamine), and reaction time (12–24 hours). Impurities such as unreacted hydroxylamine or byproducts (e.g., oxidized forms) must be monitored via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows peaks for pyrazine protons (δ 8.5–9.0 ppm) and hydroxylamine NH (δ 10–11 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N'-hydroxypyrazine-2-carboximidamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from structural variations (e.g., substituents on the pyrazine ring) or assay conditions. For example:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 3) enhance antimicrobial activity by increasing membrane permeability, while bulky groups reduce bioavailability .

- Assay protocols : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can alter IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) and dose-response curve validation are recommended .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

- Oxidation : The hydroxylamine group (–NHOH) is prone to oxidation, forming nitroxide radicals detectable via ESR spectroscopy. Reaction with H₂O₂ or KMnO₄ generates pyrazine-2-carboxamide derivatives, with kinetics dependent on pH (optimal at pH 7–9) .

- Nucleophilic substitution : At position 3 of the pyrazine ring, halogen substituents (e.g., Cl) undergo SNAr reactions with amines. DFT studies suggest a two-step mechanism: (1) formation of a Meisenheimer complex, (2) leaving-group expulsion (activation energy ~25 kcal/mol) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of metal complexes with this ligand?

Structural data reveal that N'-hydroxypyrazine-2-carboximidamide acts as a bidentate ligand, coordinating via the pyrazine N and hydroxylamine O atoms. Bond lengths (e.g., Ru–N = 2.05 Å, Ru–O = 2.10 Å) guide the design of octahedral Ru(II) or Mn(II) complexes with enhanced redox activity. Twinning or disorder in crystals (common in hydroxypyrazine derivatives) requires refinement with SHELXL’s TWIN/BASF commands .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage of N'-hydroxypyrazine-2-carboximidamide?

Decomposition (via hydrolysis or oxidation) is minimized by:

- Storage : Under inert gas (Ar) at –20°C in amber vials.

- Stabilizers : Addition of 1% ascorbic acid or BHT inhibits radical-mediated oxidation .

- Purity checks : Monthly HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN gradient) detects degradation products .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate logP (~1.2), indicating moderate lipophilicity.

- Docking studies : AutoDock Vina models interactions with CYP450 enzymes (e.g., CYP3A4), predicting metabolic stability. Validation via in vitro microsomal assays (e.g., rat liver microsomes) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。